Cas no 853680-76-9 (4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-[(4-methoxyphenyl)methyl]-5,6-dihydropyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6,7-dihydro-7-[(4-methoxyphenyl)methyl]-5H-pyrrolo[2,3-d]pyrimidine (ACI)
- SCHEMBL2798499
- CS-0099965
- DB-129549
- 853680-76-9
- SB39046
- 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- MFCD12400763
- 7-(4-methoxybenzyl)-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- AKOS015850478
- DTXSID80681053
- DPPLCQFHORWGCK-UHFFFAOYSA-N
-
- MDL: MFCD12400763
- Inchi: 1S/C14H14ClN3O/c1-19-11-4-2-10(3-5-11)8-18-7-6-12-13(15)16-9-17-14(12)18/h2-5,9H,6-8H2,1H3
- InChI Key: DPPLCQFHORWGCK-UHFFFAOYSA-N
- SMILES: ClC1C2CCN(C=2N=CN=1)CC1C=CC(OC)=CC=1
Computed Properties
- Exact Mass: 275.083
- Monoisotopic Mass: 275.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.2A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.311
- Boiling Point: 473.9°C at 760 mmHg
- Flash Point: 240.4°C
- Refractive Index: 1.624
4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152314-1g |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 95% | 1g |
$445 | 2021-08-05 | |
| Chemenu | CM152314-1g |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
| TRC | C120815-250mg |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 250mg |
$ 740.00 | 2022-06-06 | ||
| TRC | C120815-500mg |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 500mg |
$ 1230.00 | 2022-06-06 | ||
| Matrix Scientific | 144242-1g |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, 95% |
853680-76-9 | 95% | 1g |
$792.00 | 2023-09-06 | |
| Matrix Scientific | 144242-5g |
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, 95% |
853680-76-9 | 95% | 5g |
$2376.00 | 2023-09-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0898-1g |
4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0898-5g |
4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0898-500mg |
4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0898-250mg |
4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
853680-76-9 | 97% | 250mg |
2756.14CNY | 2021-05-08 |
4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
Comprehensive Overview of 4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine (CAS No. 853680-76-9)
4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine (CAS No. 853680-76-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This pyrrolopyrimidine derivative features a chloro substituent at the 4-position and a 4-methoxyphenylmethyl group at the 7-position, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor scaffold, which aligns with current trends in targeted cancer therapies and precision medicine.
The compound's molecular structure combines a pyrrolo[2,3-d]pyrimidine core with a methoxybenzyl side chain, offering both lipophilic and electronic modulation capabilities. This dual functionality makes it valuable for optimizing drug-like properties such as bioavailability and target binding affinity. Recent studies highlight its potential in modulating signal transduction pathways, a hot topic in neurodegenerative disease and autoimmune disorder research. The presence of the chloro group also allows for further derivatization via cross-coupling reactions, a key strategy in modern fragment-based drug design.
In the context of medicinal chemistry, this compound exemplifies the growing demand for small molecule modulators of protein-protein interactions (PPIs). With the rise of AI-driven drug discovery, molecules like 4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine are frequently used as test cases for machine learning models predicting binding energies or synthetic accessibility. Its CAS No. 853680-76-9 serves as a critical identifier in chemical databases, enabling efficient literature mining – a frequent pain point for researchers compiling structure-activity relationship (SAR) data.
Synthetic approaches to this compound typically involve multistep organic synthesis starting from commercially available pyrrolopyrimidine precursors. The chlorination step often employs POCl3 or similar reagents, while the benzylation at the 7-position requires careful optimization to prevent N-alkylation side products. These synthetic challenges resonate with industrial chemists searching for green chemistry alternatives or flow chemistry adaptations – two trending topics in process chemistry forums.
From an analytical perspective, 4-chloro-7-[(4-methoxyphenyl)methyl]-5H,6H,7H-pyrrolo[2,3-d]pyrimidine presents characteristic NMR signals: the methoxy protons appear as a singlet around 3.8 ppm, while the pyrrolopyrimidine protons show complex splitting patterns between 6-8 ppm. These spectral features are crucial for quality control in contract research organizations (CROs), where structural verification remains a top priority for clients outsourcing synthetic work.
The compound's stability profile warrants discussion in the era of drug formulation innovation. While the chloro group confers metabolic stability, the methoxyphenyl moiety may undergo oxidative metabolism – a consideration for prodrug design strategies. This dichotomy makes it an interesting case study for ADME prediction software validation, another area where computational chemists frequently seek benchmark compounds.
Emerging applications include its use as a fluorescence probe precursor, capitalizing on the pyrrolopyrimidine core's ability to participate in π-stacking interactions. This aligns with the booming chemical biology tools market, particularly for live-cell imaging applications. The compound's moderate molecular weight (277.7 g/mol) and Lipinski rule compliance further enhance its appeal for hit-to-lead optimization campaigns.
Regulatory aspects of CAS No. 853680-76-9 remain compliant with major pharmacopeias, though researchers should monitor evolving REACH guidelines. The absence of reactive functional groups minimizes safety concerns during handling, making it suitable for standard laboratory protocols – an important consideration for high-throughput screening facilities.
Future research directions may explore its potential as a covalent inhibitor warhead through the chloro group's displacement, or as a proteolysis targeting chimera (PROTAC) component. These cutting-edge applications reflect the compound's versatility in addressing contemporary challenges in drug discovery, from undruggable targets to targeted protein degradation technologies.
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